(4-(2-Hydroxypyrimidin-5-yl)phenyl)(piperidin-1-yl)methanone
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Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . Various methods have been developed for the synthesis of substituted piperidines . Pyrimidines can also be synthesized through various methods, including the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Piperidines and pyrimidines can undergo various intra- and intermolecular reactions leading to the formation of various derivatives . These reactions can be influenced by various factors, including the presence of certain functional groups and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are largely determined by its molecular structure. For instance, the five-membered pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-inflammatory properties . These compounds interact with human microglia and neuronal cells, suggesting that these may be the primary targets .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-inflammatory responses.
Pharmacokinetics
Piperidine derivatives, which are structurally similar, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Result of Action
Related compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of many compounds .
Future Directions
The development of new piperidine and pyrimidine derivatives with enhanced properties and uses is an active area of research . Future work may focus on exploring new synthetic methods, studying the mechanisms of action of these compounds, and developing new applications in the pharmaceutical industry .
Properties
IUPAC Name |
5-[4-(piperidine-1-carbonyl)phenyl]-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(19-8-2-1-3-9-19)13-6-4-12(5-7-13)14-10-17-16(21)18-11-14/h4-7,10-11H,1-3,8-9H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXKFZDVJOLWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CNC(=O)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653813 |
Source
|
Record name | 5-[4-(Piperidine-1-carbonyl)phenyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-43-9 |
Source
|
Record name | 5-[4-(Piperidine-1-carbonyl)phenyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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